

# A Technical Guide to Cleavable Linkers in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | m-PEG6-Hydrazide |           |
| Cat. No.:            | B11827202        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1][2] The linker, a chemical bridge connecting the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index.[3][4] Linkers can be broadly categorized as non-cleavable or cleavable. While non-cleavable linkers release their payload upon complete degradation of the antibody backbone in the lysosome, cleavable linkers are designed to release the drug under specific physiological conditions encountered at the target site.[5]

This guide provides an in-depth technical overview of the major classes of cleavable linkers, their mechanisms of action, comparative stability data, and the experimental protocols used for their evaluation. The vast majority of ADCs in clinical development utilize cleavable linkers to enable the release of an unmodified, diffusible payload, which can be crucial for achieving efficacy across a range of cancer types.

## Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are engineered to be stable in systemic circulation (pH ~7.4, low reductive potential, minimal specific enzymes) and to break apart upon reaching the unique microenvironment of a tumor or after internalization into a cancer cell. This controlled release is



typically triggered by changes in pH, the presence of specific enzymes, or a highly reductive environment.

## pH-Sensitive Linkers (Acid-Labile)

These linkers exploit the lower pH found in intracellular compartments like endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the bloodstream.

- Mechanism: The most common acid-labile linkers are based on hydrazone bonds. These bonds are relatively stable at neutral pH but undergo rapid hydrolysis under acidic conditions to release the payload. This strategy was employed in the first-generation ADC, gemtuzumab ozogamicin (Mylotarg®).
- Key Features: The stability of hydrazone linkers is highly dependent on their specific
  chemical structure. While effective in achieving pH-dependent release, some hydrazonebased ADCs have shown premature drug release in circulation, leading to potential off-target
  toxicity. Nevertheless, they can be advantageous for targeting tumors with poor
  internalization or for inducing a "bystander effect," where the released drug kills adjacent
  antigen-negative tumor cells.





Click to download full resolution via product page

**Figure 1.** Mechanism of pH-sensitive (hydrazone) linker cleavage.



### **Enzyme-Sensitive Linkers**

This class of linkers is designed to be cleaved by specific enzymes, primarily proteases, that are abundant within the lysosomes of cancer cells.

- Mechanism: The most clinically successful enzyme-sensitive linkers are based on dipeptides, such as valine-citrulline (Val-Cit). This sequence is efficiently cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in cancer cells. The Val-Cit linker is frequently used with a self-immolative spacer, p-aminobenzyl carbamate (PABC), which rapidly decomposes upon dipeptide cleavage to release the unmodified payload. It was initially thought that only Cathepsin B was responsible for cleavage, but other cathepsins (L, S, F) are also involved.
- Key Features: Val-Cit linkers demonstrate excellent stability in human plasma, a key advantage over some early pH-sensitive designs. However, they have been shown to be susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, which can complicate preclinical evaluation. An example of an ADC utilizing a Val-Cit linker is brentuximab vedotin (Adcetris®). Other dipeptide sequences like valine-alanine (Val-Ala) have also been developed to offer different properties, such as increased hydrophilicity.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 2. Antibody Drug Conjugate Discovery and Development [promega.com]
- 3. adc.bocsci.com [adc.bocsci.com]
- 4. Cleavable linkers in antibody-drug conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [A Technical Guide to Cleavable Linkers in Targeted Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11827202#introduction-to-cleavable-linkers-in-drug-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com